

physicochemical properties of 1-benzyl-1H-1,2,4-triazol-3-amine

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Compound of Interest

Compound Name: 1-benzyl-1H-1,2,4-triazol-3-amine

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An In-depth Technical Guide to the Physicochemical Properties of **1-benzyl-1H-1,2,4-triazol-3-amine**

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, **1-benzyl-1H-1,2,4-triazol-3-amine**. As a molecule combining the aromatic, hydrogen-bonding capabilities of the aminotriazole core with the lipophilic benzyl group, its properties are of significant interest to researchers in drug discovery and development. This document details the compound's chemical identity, core physicochemical characteristics, and spectroscopic profile, underpinned by detailed, field-proven experimental protocols for their validation. The methodologies are presented to not only provide data but to explain the causality behind experimental choices, ensuring a self-validating and trustworthy framework for scientific investigation.

Introduction to the 1,2,4-Triazole Scaffold in Drug Discovery

Nitrogen-containing heterocycles are paramount in pharmaceutical sciences, and among them, the triazole ring system holds a position of prominence.[3][4] Both 1,2,3- and 1,2,4-triazole isomers are featured in a multitude of clinically approved drugs, demonstrating activities

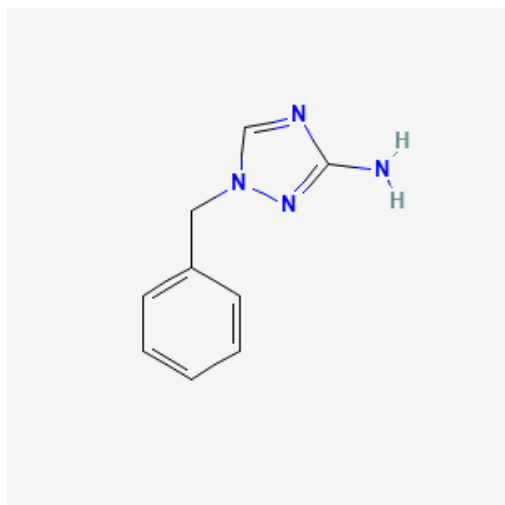
ranging from antifungal and anticancer to antiviral and anti-inflammatory.[1][2][5] The triazole moiety is not merely a passive linker; its nitrogen atoms act as effective hydrogen bond acceptors, and the aromatic ring can participate in π - π stacking interactions, allowing for robust binding to biological targets like enzymes and receptors.[2][3]

The subject of this guide, **1-benzyl-1H-1,2,4-triazol-3-amine**, is a functionalized derivative poised for further chemical elaboration. The primary amine at the 3-position serves as a critical synthetic handle for building molecular complexity, while the benzyl group at the 1-position significantly modulates the compound's lipophilicity and potential for steric interactions within a binding pocket. Understanding the fundamental physicochemical properties of this core structure is therefore a prerequisite for its rational application in designing new chemical entities.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent research. The structural and identifying information for **1-benzyl-1H-1,2,4-triazol-3-amine** is summarized below.

Chemical Structure:



Identifier	Value	Source
IUPAC Name	1-benzyl-1H-1,2,4-triazol-3-amine	-
Molecular Formula	C ₉ H ₁₀ N ₄	[6]
Molecular Weight	174.21 g/mol	[6]
Monoisotopic Mass	174.09055 Da	[6]
SMILES	<chem>C1=CC=C(C=C1)CN2C=NC(=N2)N</chem>	[6]
InChI Key	IOILQNNNLJZCNZ-UHFFFAOYSA-N	[6]

Core Physicochemical Properties

These properties govern the compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Physical State and Appearance

Based on the parent compound, 3-amino-1,2,4-triazole, and other related benzyl-triazoles, this compound is expected to be a colorless to off-white crystalline solid or powder at standard temperature and pressure.[7][8]

Melting Point (Mp)

The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. The melting point of the unsubstituted parent, 3-amino-1,2,4-triazole, is 157-159 °C.[8] The introduction of the benzyl group is expected to alter this value significantly. An experimental determination is required for an accurate assessment.

Solubility

The solubility profile is crucial for selecting appropriate solvents for synthesis, purification, formulation, and biological assays. The molecule possesses both a polar aminotriazole core,

suggesting solubility in polar protic solvents like ethanol and methanol, and a non-polar benzyl group, which may confer solubility in solvents like dichloromethane and ethyl acetate. Its solubility in aqueous media is expected to be pH-dependent due to the basicity of the amine and triazole nitrogens. High solubility in dimethyl sulfoxide (DMSO) is anticipated, making it a suitable solvent for stock solutions in biological screening.

Acidity and Basicity (pKa)

The 1,2,4-triazole ring is amphoteric.[9] The pKa of the neutral 1,2,4-triazole is approximately 10.26 for deprotonation, while the pKa of the corresponding cation (1,2,4-triazolium) is 2.45.[9] For **1-benzyl-1H-1,2,4-triazol-3-amine**, two primary basic centers exist: the N4 nitrogen of the triazole ring and the exocyclic 3-amino group. Determining the pKa values is essential for understanding the compound's ionization state at physiological pH (7.4), which directly impacts its membrane permeability and receptor interaction.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A purely computational prediction places the XlogP value for this compound at approximately 1.3, indicating moderate lipophilicity.[6] However, experimental verification is paramount for accurate drug design.

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation and is indispensable for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals:
 - A singlet for the benzylic methylene (-CH₂-) protons, anticipated around δ 5.3-5.5 ppm.

- A multiplet system for the five protons of the phenyl ring, typically in the δ 7.2-7.5 ppm range.
- A singlet for the C5-proton of the triazole ring, expected between δ 7.8-8.3 ppm.[\[10\]](#)
- A broad singlet for the two protons of the amino (-NH₂) group, the chemical shift of which will be highly dependent on solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum should corroborate the structure with signals for:
 - The benzylic methylene carbon around δ 50-55 ppm.
 - Multiple signals for the aromatic carbons of the benzyl group between δ 125-140 ppm.
 - Two distinct signals for the triazole ring carbons (C3 and C5), with the C3 carbon bearing the amino group appearing at a different chemical shift than the C5 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- N-H Stretch: The primary amine should exhibit two characteristic medium-intensity bands in the 3400-3250 cm⁻¹ region (asymmetric and symmetric stretching).[\[11\]](#)
- C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group will be just below 3000 cm⁻¹.
- C=N and N-N Stretch: Vibrations associated with the triazole ring are expected in the 1650-1400 cm⁻¹ fingerprint region.
- N-H Bend: A bending vibration for the primary amine is typically observed around 1650-1580 cm⁻¹.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

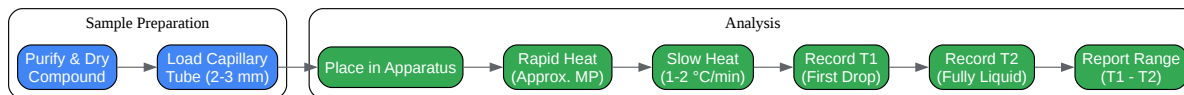
- Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this compound, given the presence of basic nitrogen atoms.
- Molecular Ion: A prominent peak corresponding to the protonated molecule, $[M+H]^+$, is expected at m/z 175.0978.^[6]
- Key Fragmentation: A characteristic fragmentation pathway would be the loss of the benzyl group, leading to a fragment ion corresponding to the aminotriazole core. Another major fragmentation would involve the cleavage of the triazole ring itself.^{[12][13]}

Experimental Methodologies and Workflows

To ensure scientific integrity, the following protocols are provided for the experimental determination of the key physicochemical properties.

Protocol: Melting Point Determination

- Objective: To determine the melting range of the purified compound as an indicator of purity.
- Methodology:
 - Ensure the compound is fully purified (e.g., by recrystallization or column chromatography) and thoroughly dried.
 - Load a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - Place the capillary tube into a calibrated melting point apparatus.
 - Heat the sample at a moderate rate (e.g., 5-10 °C/min) for an initial approximate determination.
 - Repeat the measurement with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.
 - Record the temperature at which the first liquid drop appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is T_1 - T_2 .



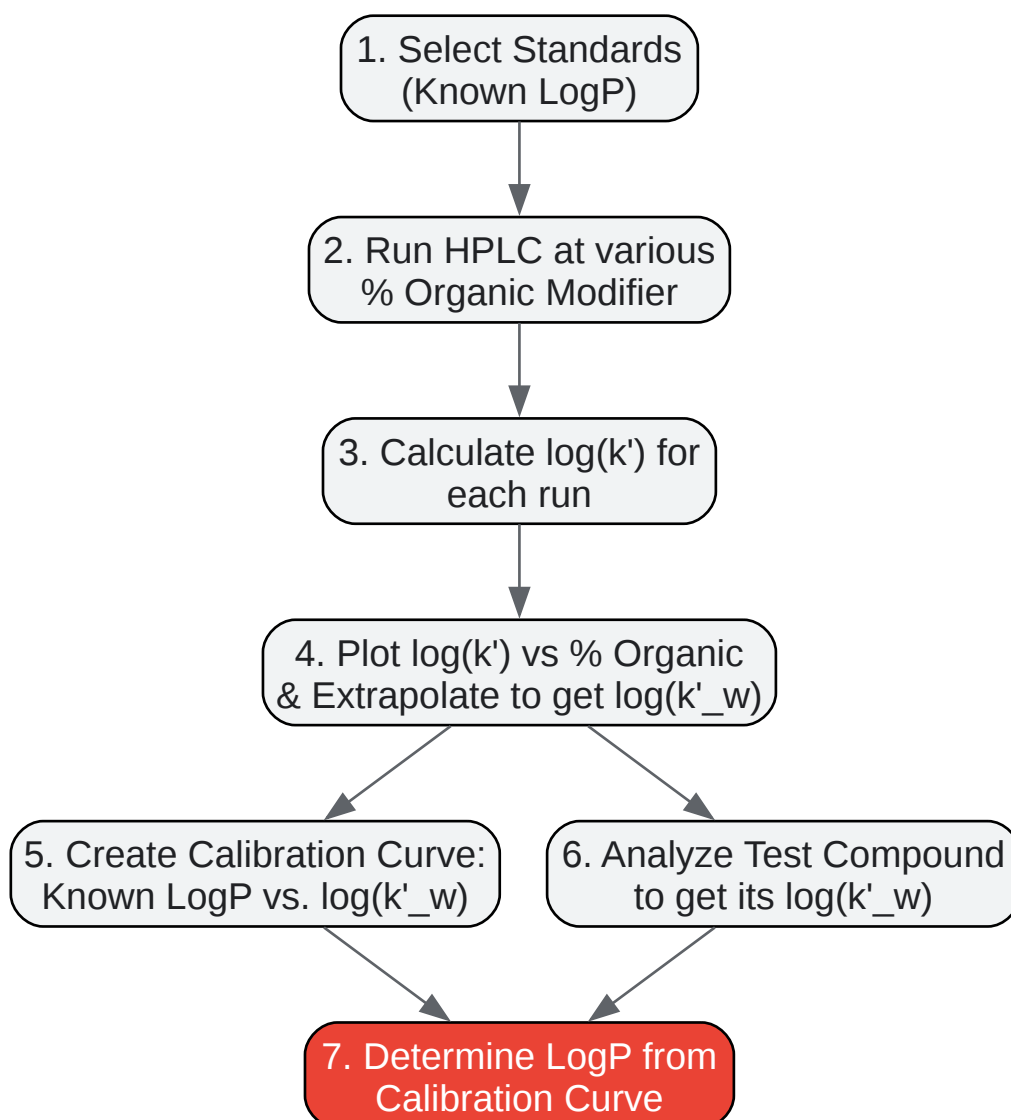
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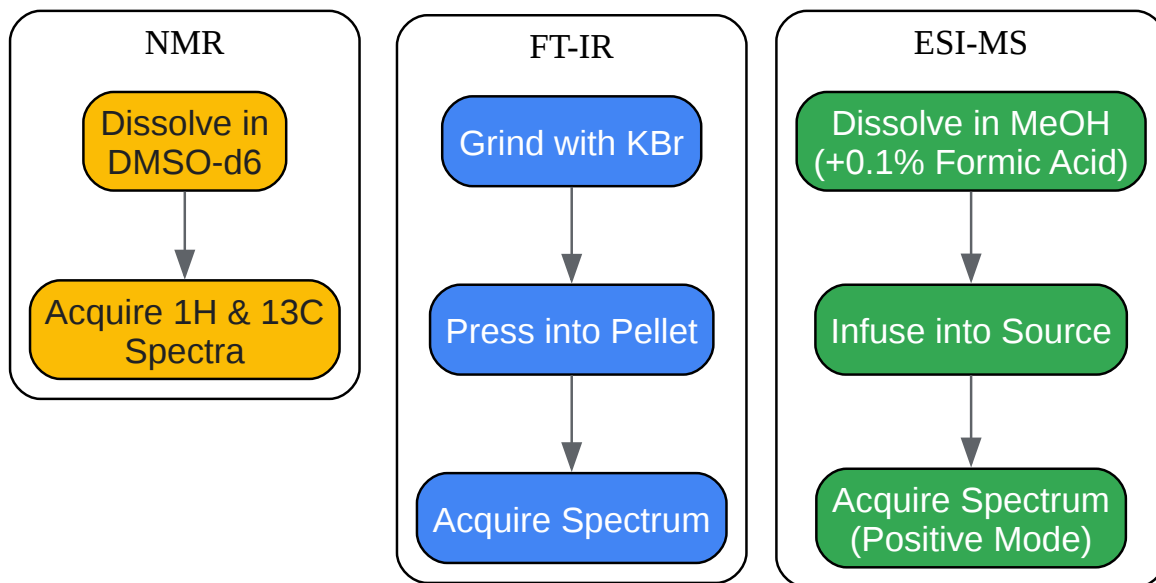
Caption: Workflow for Melting Point Determination.

Protocol: LogP Determination by RP-HPLC

- Objective: To experimentally determine the lipophilicity of the compound. The method is based on the correlation between a compound's retention time on a reverse-phase column and its LogP value.^[14]
- Methodology:
 - Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the analyte. Inject each standard onto a C18 reverse-phase HPLC column under isocratic conditions with varying mobile phase compositions (e.g., methanol/water or acetonitrile/water mixtures).
 - Data Collection: For each mobile phase composition, record the retention time (t_R) for each standard. Calculate the capacity factor, k' , using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time.
 - Extrapolation: Plot $\log(k')$ versus the percentage of the organic modifier in the mobile phase for each standard. Extrapolate the linear regression to 0% organic modifier (100% aqueous) to obtain the $\log(k'_w)$ value for each standard.
 - Calibration Curve: Create a calibration curve by plotting the known LogP values of the standards against their calculated $\log(k'_w)$ values.
 - Analyte Measurement: Inject the test compound (**1-benzyl-1H-1,2,4-triazol-3-amine**) and determine its $\log(k'_w)$ value using the same procedure as in steps 2 and 3.

- LogP Calculation: Use the calibration curve to determine the LogP of the test compound from its experimentally determined $\log(k'_w)$.





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